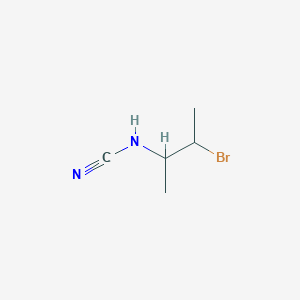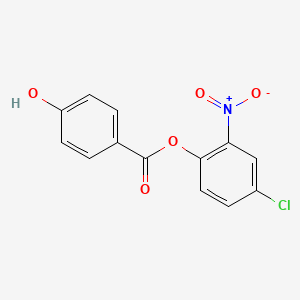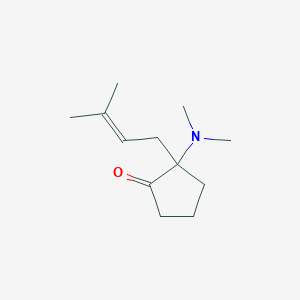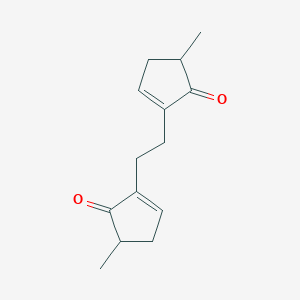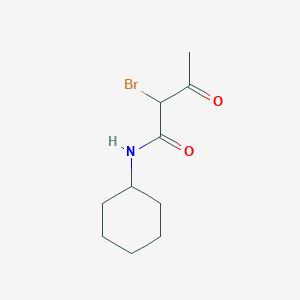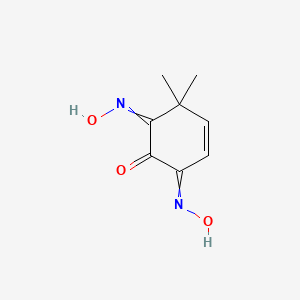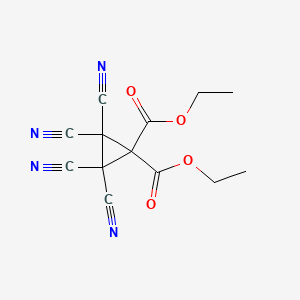
Diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate is a unique organic compound characterized by its cyclopropane ring substituted with four cyano groups and two ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a double alkylation mechanism, forming the cyclopropane ring with the desired substituents . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial in industrial settings to ensure the quality and reproducibility of the product.
化学反应分析
Types of Reactions
Diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano groups can be targeted by nucleophiles, leading to the formation of substituted derivatives.
Ring-opening reactions: The cyclopropane ring can be opened under acidic or basic conditions, resulting in different products depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like potassium hydroxide for deprotonation and nucleophiles such as amines or alcohols for substitution reactions. The reactions typically require controlled temperatures and may involve solvents like ethanol or dichloromethane to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives, while ring-opening reactions can produce linear or branched compounds with multiple functional groups .
科学研究应用
Diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Material Science: The compound’s unique structure makes it useful in developing new materials with specific properties, such as high thermal stability and electronic conductivity.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and its interactions with biological molecules.
作用机制
The mechanism by which diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate exerts its effects involves interactions with nucleophiles and electrophiles. The cyano groups act as electron-withdrawing groups, increasing the compound’s reactivity towards nucleophilic attack . The cyclopropane ring’s strain also contributes to its reactivity, making it susceptible to ring-opening reactions under appropriate conditions .
相似化合物的比较
Similar Compounds
Diethyl 1,1-cyclopropanedicarboxylate: Similar in structure but lacks the cyano groups, resulting in different reactivity and applications.
1,1,2,2-Tetracyanocyclopropane: Shares the tetracyano substitution but lacks the ester groups, affecting its solubility and reactivity.
Uniqueness
Diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate is unique due to the combination of cyano and ester groups on the cyclopropane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
91823-57-3 |
|---|---|
分子式 |
C13H10N4O4 |
分子量 |
286.24 g/mol |
IUPAC 名称 |
diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H10N4O4/c1-3-20-9(18)13(10(19)21-4-2)11(5-14,6-15)12(13,7-16)8-17/h3-4H2,1-2H3 |
InChI 键 |
OWTIAOSIPUDBKX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(C(C1(C#N)C#N)(C#N)C#N)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



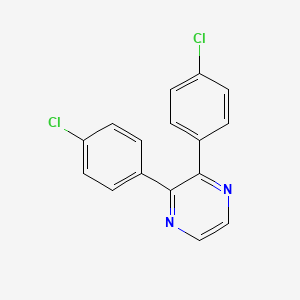
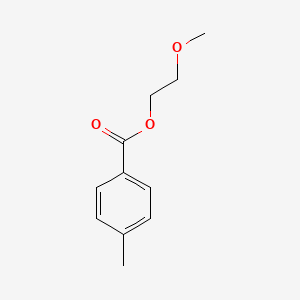
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
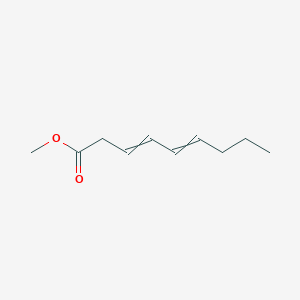
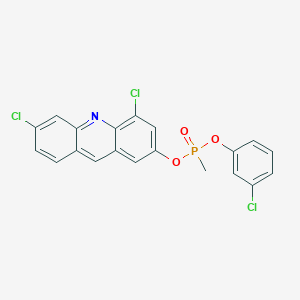

![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14352482.png)
